molecular formula C14H14N4S2 B6175136 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine CAS No. 2503201-93-0

4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine

Cat. No. B6175136
CAS RN: 2503201-93-0
M. Wt: 302.4
InChI Key:
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Description

Thiazoles are important heterocyclics exhibiting diverse biological activities . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound “4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine” is a derivative of thiazole.


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . The thiazole ring is planar and characterized by significant pi-electron delocalization . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on the design and development of different thiazole derivatives, including “4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine”, to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-[(2-amino-1,3-thiazol-4-yl)methyl]benzaldehyde, which is synthesized from 2-amino-1,3-thiazole and benzaldehyde. The second intermediate is 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-thiol, which is synthesized from 3-[(2-amino-1,3-thiazol-4-yl)methyl]benzaldehyde and 2-bromo-1,3-thiazole. The final product is then synthesized by coupling the two intermediates together using a reductive amination reaction.", "Starting Materials": [ "2-amino-1,3-thiazole", "benzaldehyde", "2-bromo-1,3-thiazole", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 3-[(2-amino-1,3-thiazol-4-yl)methyl]benzaldehyde", "React 2-amino-1,3-thiazole with benzaldehyde in ethanol and acetic acid to form 3-[(2-amino-1,3-thiazol-4-yl)methyl]benzaldehyde", "Step 2: Synthesis of 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-thiol", "React 3-[(2-amino-1,3-thiazol-4-yl)methyl]benzaldehyde with 2-bromo-1,3-thiazole in ethanol and sodium hydroxide to form 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-thiol", "Step 3: Synthesis of 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine", "React 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-thiol with sodium borohydride in ethanol and hydrochloric acid to form 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine" ] }

CAS RN

2503201-93-0

Product Name

4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine

Molecular Formula

C14H14N4S2

Molecular Weight

302.4

Purity

95

Origin of Product

United States

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